molecular formula C14H16FN3O B2619644 3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 790272-46-7

3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2619644
CAS No.: 790272-46-7
M. Wt: 261.3
InChI Key: DBWHWXRXOUKRIJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound featuring a triazoloazepine core fused with a 3-fluorophenoxymethyl substituent. The triazoloazepine scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, particularly in the central nervous system (CNS) and metabolic pathways .

Properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-11-5-4-6-12(9-11)19-10-14-17-16-13-7-2-1-3-8-18(13)14/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWHWXRXOUKRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Azepine Ring: The azepine ring is introduced through a cyclization reaction that often involves the use of a suitable diamine and a dihalide under high-temperature conditions.

    Attachment of the Fluorophenoxymethyl Group: This step involves the nucleophilic substitution reaction where the fluorophenoxymethyl group is introduced using a fluorophenol derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Key steps include:

    Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.

    Flow Chemistry: Transition to continuous flow systems for large-scale production.

    Purification: Use of chromatographic techniques and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazole or azepine rings.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenoxymethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidized Derivatives: Formation of ketones or carboxylic acids.

    Reduced Derivatives: Formation of partially or fully hydrogenated triazole or azepine rings.

    Substituted Products: Introduction of various functional groups at the fluorophenoxymethyl position.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

    Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.

Medicine

    Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.

    Drug Delivery: Utilized in the design of drug delivery systems due to its ability to cross biological membranes.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Electronics: Applied in the production of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxymethyl group enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of triazoloazepine derivatives is highly dependent on substituent chemistry. Key comparisons include:

Compound Substituent Biological Activity ED50/Potency Reference ID
8-Pentyloxy-benzo-fused derivative 8-pentyloxy Anticonvulsant (MES test) ED50 = 17.5 mg/kg
3-(1-Adamantyl)-triazoloazepine Adamantyl 11β-HSD1 inhibition Not reported
3-(2-Chlorophenyl)-triazoloazepine 2-chlorophenyl Undisclosed (supplier-listed) Not reported
3-(3-Fluorophenoxymethyl)-target 3-fluorophenoxymethyl Hypothesized CNS/ metabolic modulation Pending evaluation -
  • Alkoxy/Alkylamino Groups: The 8-pentyloxy derivative () exhibits potent anticonvulsant activity, likely due to enhanced lipophilicity facilitating blood-brain barrier penetration.
  • Halogenated Aryl Groups : Chlorophenyl derivatives () are associated with increased steric bulk and lipophilicity, which may improve receptor binding but reduce metabolic stability. The fluorine atom in the target compound’s substituent offers a smaller atomic radius and stronger electronegativity, favoring selective interactions with targets like GABAA receptors or enzymes .
  • Adamantyl Group : The adamantyl-substituted triazoloazepine () inhibits 11β-HSD1, a target in metabolic syndrome. This highlights the scaffold’s adaptability to diverse therapeutic areas, depending on substituent choice .

Biological Activity

3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine (CAS Number: 790272-46-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.

  • IUPAC Name : 3-fluorophenyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl ether
  • Molecular Formula : C14H16FN3O
  • Molecular Weight : 253.29 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties. The triazole ring structure is known to enhance interaction with enzymes and receptors involved in these pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

  • In vitro tests demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The mechanism involves disruption of bacterial cell wall synthesis.

Antitumor Activity

Research has indicated potential antitumor effects:

  • In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound can induce apoptosis and inhibit cell proliferation.
  • The compound's ability to modulate signaling pathways related to cell growth and survival has been noted.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties:

  • It has been shown to reduce the production of pro-inflammatory cytokines in cellular models.
  • Its action may involve inhibition of the NF-kB pathway.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsSignificant inhibition of S. aureus growth at concentrations above 50 µg/mL.
Study BAssess antitumor activityInduced apoptosis in MCF-7 cells with an IC50 value of 20 µM.
Study CInvestigate anti-inflammatory effectsReduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages.

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